Methyl-1,2,3,4-Tetrahydroisochinolin-8-carboxylat

Übersicht

Beschreibung

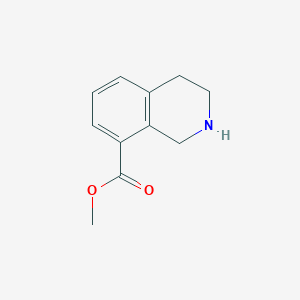

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

THIQ-Analoga haben in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt, da sie vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aufweisen . Sie bilden eine wichtige Klasse von Isochinolin-Alkaloiden, einer großen Gruppe von Naturprodukten .

Neuroprotektion

1-Methyl-1,2,3,4-Tetrahydroisochinolin, eine Art von THIQ, wurde als potentes neuroprotektives Mittel identifiziert . Es wurde vermutet, dass endogene Tetrahydroisochinoline eine Rolle bei der Steuerung der Neurotransmitterfunktion und der Verhinderung von Neurotoxizität im Zusammenhang mit der Monoaminoxidase (MAO)-Aktivität im Gehirn spielen .

Antidepressive Eigenschaften

Forschungen haben gezeigt, dass 1-Methyl-1,2,3,4-Tetrahydroisochinolin antidepressive Eigenschaften aufweist . Dies deutet darauf hin, dass Methyl-1,2,3,4-Tetrahydroisochinolin-8-carboxylat möglicherweise ähnliche Wirkungen haben könnte, obwohl weitere Untersuchungen erforderlich wären, um dies zu bestätigen.

Infektionskrankheiten

THIQ-Analoga haben biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Infektionskrankheiten eingesetzt werden könnten.

Neurodegenerative Erkrankungen

THIQ-Analoga haben biologische Aktivitäten gegen neurodegenerative Erkrankungen gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit und anderen eingesetzt werden könnten.

Arzneimittelentwicklung

Aufgrund ihrer vielfältigen biologischen Aktivitäten haben THIQ-Analoga in der Arzneimittelentwicklung viel Aufmerksamkeit erregt . Sie könnten möglicherweise als Gerüst für die Entwicklung neuer Medikamente eingesetzt werden.

Wirkmechanismus

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate primarily targets the central nervous system . It is an endogenous monoamine that has been described as being enzymatically formed in the brain .

Mode of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate interacts with its targets in the brain and exerts neuroprotective effects . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Biochemical Pathways

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate affects the dopamine metabolism pathway . It has been shown to reverse the decrease in striatal dopamine concentration in rats chronically administered with high doses of neurotoxins .

Pharmacokinetics

It is known to be a p-gp substrate . It is also BBB permeant, indicating that it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate’s action include neuroprotection and the attenuation of craving in substance abuse . It has been shown to reverse neurotransmitter modifications in streptozotocin-induced diabetic neuropathic mice .

Action Environment

The action, efficacy, and stability of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate can be influenced by environmental factors. For instance, its synthesis in the brain is influenced by the presence of biogenic amines and α-keto acids

Biochemische Analyse

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as monoamine oxidase A and B, which are crucial in the metabolism of neurotransmitters . The compound inhibits the activity of these enzymes, leading to an increase in neurotransmitter levels in the brain. Additionally, it interacts with catechol-O-methyltransferase, shifting dopamine catabolism towards O-methylation . These interactions highlight the compound’s potential in modulating neurotransmitter pathways.

Cellular Effects

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotective effects by inhibiting the formation of free radicals and reducing oxidative stress . This compound also influences cell signaling pathways, particularly those involving dopamine receptors, by interacting with the agonistic conformation of these receptors . Furthermore, it affects gene expression related to neurotransmitter metabolism and oxidative stress response, thereby modulating cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves several key interactions at the molecular level. The compound binds to monoamine oxidase A and B enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. Additionally, the compound’s interaction with catechol-O-methyltransferase shifts dopamine metabolism towards O-methylation, reducing the formation of free radicals and providing neuroprotective effects . These molecular interactions contribute to the compound’s overall biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and air . Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, reducing oxidative stress and preventing neuronal damage . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used.

Dosage Effects in Animal Models

The effects of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can exhibit toxic effects, including increased oxidative stress and potential neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is involved in several metabolic pathways, particularly those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase A and B, inhibiting their activity and preventing the breakdown of neurotransmitters . It also affects catechol-O-methyltransferase, shifting dopamine metabolism towards O-methylation . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via active transport mechanisms and is distributed to various tissues, including the brain . It interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of the compound is essential for its interactions with enzymes and other biomolecules, contributing to its overall biochemical and pharmacological properties.

Biologische Aktivität

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate features a fused isoquinoline structure with a carboxylate group at the eighth position and a methyl ester group. Its molecular formula is C_{11}H_{13}NO_2, with a molecular weight of approximately 205.21 g/mol. The unique substitution pattern at position eight significantly influences its biological interactions and reactivity compared to other derivatives in the tetrahydroisoquinoline family.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of THIQ derivatives, particularly focusing on methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate. Research indicates that this compound can protect dopaminergic neurons from neurotoxins such as MPTP and rotenone. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a related compound, has shown significant neuroprotective effects against various neurotoxic agents in rodent models .

Mechanisms of Action:

- Antioxidant Activity: Both THIQ and its derivatives exhibit intrinsic antioxidant properties that help mitigate oxidative stress in neuronal cells .

- Dopamine Metabolism Regulation: These compounds influence dopamine metabolism and can prevent the depletion of dopamine levels in the brain .

Cholinesterase Inhibition

Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds in the tetrahydroisoquinoline class have shown varying degrees of AChE inhibition, which is crucial for enhancing cholinergic signaling in the brain .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves several key steps:

- Formation of the Isoquinoline Core: Starting from appropriate precursors through cyclization reactions.

- Carboxylation: Introducing the carboxylate group at the eighth position using carboxylic acid derivatives.

- Methylation: Adding a methyl group to enhance solubility and bioavailability.

Table 1: Comparison of Biological Activities of THIQ Derivatives

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Methyl 1MeTIQ | Neuroprotection | Antioxidant activity; dopamine regulation |

| Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | AChE inhibition | Competitive inhibition |

| Methyl 1-benzyl-2-methyl-6-(methylthio)-1H-pyrrole | Distinct pharmacological profiles | Varies by structure |

Case Studies

Case Study 1: Neuroprotective Potential

In a study investigating neuroprotective effects against MPTP-induced toxicity in mice, methyl 1MeTIQ was administered prior to exposure. Results indicated a significant reduction in neuron death and preservation of dopamine levels compared to untreated controls .

Case Study 2: Cholinesterase Inhibition

A series of THIQ derivatives were evaluated for their AChE inhibitory activity. Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate demonstrated competitive inhibition with an IC50 value comparable to established AChE inhibitors used in Alzheimer’s treatment .

Eigenschaften

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9/h2-4,12H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBFKXXXLXRQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662873 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028330-54-2 | |

| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.